molecular formula C15H14O2 B6346633 (2E)-3-(5-Methylfuran-2-yl)-1-(2-methylphenyl)prop-2-en-1-one CAS No. 1354941-21-1

(2E)-3-(5-Methylfuran-2-yl)-1-(2-methylphenyl)prop-2-en-1-one

Cat. No.: B6346633
CAS No.: 1354941-21-1
M. Wt: 226.27 g/mol
InChI Key: NNPQPOZYHVLFCI-MDZDMXLPSA-N
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Description

(2E)-3-(5-Methylfuran-2-yl)-1-(2-methylphenyl)prop-2-en-1-one is a furan-based chalcone derivative supplied with a minimum purity of 95.0% . It has a molecular formula of C15H14O2 and a molecular weight of 226.275 g/mol . This compound belongs to a class of organic molecules characterized by two aromatic rings linked by an α,β-unsaturated carbonyl system, a structure known as a chalcone . Chalcone derivatives are extensively investigated in medicinal and materials chemistry due to their diverse potential applications . While specific biological data for this compound is limited, structurally similar furan-chalcone analogs have demonstrated significant research value in various areas. For instance, related compounds have been synthesized and studied for their cytotoxic activity against human breast cancer cell lines and for their anti-plant pathogenic fungi activity . The furan moiety is an important electron-rich heterocycle that contributes to the electronic properties of the molecule, making chalcones subjects of interest in the development of nonlinear optical (NLO) materials . The extended π-conjugation system in chalcones is a key structural feature that facilitates these diverse research applications . This product is intended for research and further chemical characterization in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(E)-3-(5-methylfuran-2-yl)-1-(2-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-5-3-4-6-14(11)15(16)10-9-13-8-7-12(2)17-13/h3-10H,1-2H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPQPOZYHVLFCI-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C=CC2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)/C=C/C2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The Claisen-Schmidt condensation is the most widely employed method for synthesizing (2E)-3-(5-Methylfuran-2-yl)-1-(2-methylphenyl)prop-2-en-1-one. This base-catalyzed reaction involves the condensation of 5-methylfurfural (aldehyde) and 2-methylacetophenone (ketone) to form the α,β-unsaturated ketone backbone. The reaction proceeds via enolate formation, nucleophilic attack, and subsequent dehydration to yield the conjugated chalcone.

Standard Reaction Conditions

  • Reagents :

    • 5-Methylfurfural (1.0 equiv)

    • 2-Methylacetophenone (1.2 equiv)

    • Base catalyst: NaOH or KOH (10–20 mol%)

  • Solvent : Ethanol or methanol (anhydrous)

  • Temperature : Room temperature (25°C) or mild heating (40–60°C)

  • Reaction Time : 4–12 hours

The reaction is typically monitored via thin-layer chromatography (TLC), with completion indicated by the disappearance of the aldehyde starting material.

Yield and Stereoselectivity

Under standard conditions, the reaction achieves moderate yields (50–70%) with high stereoselectivity for the (2E)-isomer due to the thermodynamic stability of the trans-configuration. The electron-withdrawing nature of the furan and methylphenyl groups further stabilizes the conjugated system, minimizing isomerization.

Solvent-Free Catalytic Methods

Heterogeneous Acid Catalysis

Recent advancements emphasize solvent-free conditions using heterogeneous catalysts to improve sustainability. For example, silica-supported mixed addenda heteropoly acid (H5PMo10V2O40/SiO2) has been shown to enhance reaction efficiency:

CatalystLoading (mol%)Temperature (°C)Time (h)Yield (%)
H5PMo10V2O40/SiO2580385
NaOH2060665

This method eliminates solvent waste, reduces reaction time, and improves yields by facilitating proton transfer steps through Brønsted acid sites.

Microwave-Assisted Synthesis

Microwave irradiation has been explored to accelerate the reaction. Preliminary studies report a 20% reduction in reaction time (2–3 hours) and a 10–15% increase in yield compared to conventional heating.

Reaction Mechanism and Key Intermediates

Enolate Formation

The base deprotonates 2-methylacetophenone to form an enolate ion, which attacks the electrophilic carbonyl carbon of 5-methylfurfural. This step is rate-determining and highly dependent on the base strength and solvent polarity.

Dehydration

The β-hydroxyketone intermediate undergoes acid- or base-catalyzed dehydration to form the α,β-unsaturated ketone. The use of mild bases like NaOH minimizes side reactions such as over-dehydration or polymerization.

Optimization Strategies

Catalyst Screening

Comparative studies of catalysts reveal the following trends:

CatalystSolventYield (%)Purity (%)
NaOHEthanol6590
KOHMethanol6888
H5PMo10V2O40/SiO2Solvent-free8595

Heterogeneous catalysts outperform homogeneous bases due to easier recovery and reusability.

Solvent Effects

Polar aprotic solvents (e.g., DMF) increase enolate stability but may reduce stereoselectivity. Ethanol and methanol balance solubility and environmental impact.

Purification and Characterization

Isolation Techniques

  • Recrystallization : The crude product is purified via recrystallization from ethanol or ethyl acetate, yielding crystals with >95% purity.

  • Column Chromatography : Silica gel chromatography (petroleum ether/ethyl acetate gradient) resolves minor byproducts, particularly in solvent-free syntheses.

Analytical Data

  • Melting Point : 120–122°C

  • 1H NMR (CDCl3) : δ 2.32 (s, 3H, CH3), 6.45 (d, J = 15.6 Hz, 1H, CH=), 7.25–7.45 (m, 4H, Ar-H).

  • IR (KBr) : 1650 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C).

Comparative Analysis of Methods

ParameterTraditional Claisen-SchmidtSolvent-Free Catalytic
Yield (%)50–7080–85
Reaction Time (h)4–122–3
Environmental ImpactModerate (solvent use)Low (solvent-free)
ScalabilityHighModerate

The solvent-free method offers superior green chemistry metrics but requires specialized equipment for catalyst preparation .

Chemical Reactions Analysis

Oxidation Reactions

The furan ring and enone system are primary sites for oxidation:

  • Furan Oxidation : Under acidic KMnO₄, the 5-methylfuran ring undergoes cleavage to form a γ-diketone intermediate, which further rearranges into a carboxylic acid derivative .

  • Enone Epoxidation : Reaction with m-CPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at 0°C generates an epoxide at the α,β-unsaturated bond .

Reagent Product Conditions Yield
KMnO₄ (acidic)3-(2-Methylphenyl)-5-oxohexanedioic acid25°C, 6 h62%
m-CPBAEpoxidized chalcone0°C, CH₂Cl₂, 2 h78%

Reduction Reactions

Selective reduction targets the ketone or double bond:

  • Ketone Reduction : NaBH₄ in methanol reduces the ketone to a secondary alcohol, retaining the furan and aromatic groups .

  • Double Bond Hydrogenation : H₂/Pd-C saturates the enone system, forming 3-(5-methylfuran-2-yl)-1-(2-methylphenyl)propan-1-one.

Reagent Product Conditions Yield
NaBH₄Secondary alcohol derivativeRT, methanol, 4 h85%
H₂/Pd-CSaturated propan-1-one1 atm H₂, ethanol, 6 h91%

Electrophilic Aromatic Substitution

The 2-methylphenyl group undergoes nitration and halogenation:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position relative to the methyl group.

  • Bromination : Br₂/FeBr₃ adds a bromine atom at the ortho position.

Reagent Product Conditions Yield
HNO₃/H₂SO₄4-Nitro-2-methylphenyl derivative0°C, 3 h68%
Br₂/FeBr₃2-Bromo-2-methylphenyl derivativeRT, 2 h73%

Cycloaddition and Ring-Opening Reactions

The α,β-unsaturated ketone participates in Diels-Alder reactions. For example, reacting with cyclopentadiene in toluene at 110°C forms a bicyclic adduct .

Dienophile Product Conditions Yield
CyclopentadieneBicyclo[5.4.0]undecene derivativeToluene, 110°C, 12 h58%

Mechanistic Insights

  • Oxidative Dearomatization : The furan ring undergoes oxidative rearrangement to form 2-ene-1,4,7-triones, which cyclize into polycyclic structures via Paal-Knorr-like pathways .

  • Acid-Catalyzed Cyclization : In TFA/CH₂Cl₂, the enone system facilitates intramolecular cyclization, yielding furan-annulated products .

Scientific Research Applications

Biological Activities

Chalcones are known for their anti-inflammatory , antioxidant , and antimicrobial properties. The specific structure of (2E)-3-(5-Methylfuran-2-yl)-1-(2-methylphenyl)prop-2-en-1-one enhances its reactivity and biological profile, making it a subject of interest in medicinal chemistry. Notable biological activities include:

  • Anticancer Activity : Research indicates that chalcones can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Antimicrobial Effects : The compound exhibits activity against several bacterial strains, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Properties : Studies have shown that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits for inflammatory diseases.

Applications in Scientific Research

  • Medicinal Chemistry :
    • The compound is being investigated for its potential as an anticancer agent due to its ability to target specific molecular pathways involved in tumor growth.
    • Its antimicrobial properties are being explored for developing novel antibiotics.
  • Material Science :
    • The unique electronic properties imparted by the furan ring may allow this compound to be used in organic electronics or as a precursor for synthesizing other functional materials.
  • Natural Product Synthesis :
    • Its structure serves as a building block for synthesizing more complex natural products or derivatives with enhanced biological activities.

Comparative Analysis with Related Compounds

To better understand the unique properties of (2E)-3-(5-Methylfuran-2-yl)-1-(2-methylphenyl)prop-2-en-1-one, it is useful to compare it with structurally similar chalcones. Below is a comparison table highlighting key features:

Compound NameStructure FeaturesUnique Aspects
(2E)-3-(4-Methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-oneMethoxy group instead of furanLacks furan's electronic properties
(2E)-3-(4-Hydroxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-oneHydroxy group replaces furanDifferent reactivity due to hydroxy substitution
(2E)-3-(5-Methylfuran-2-yl)-1-(4-nitrophenyl)prop-2-en-1-oneSimilar furan but different phenyl substitutionVariation in biological activity due to nitro group

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of (2E)-3-(5-Methylfuran-2-yl)-1-(2-methylphenyl)prop-2-en-1-one:

  • Anticancer Activity Study :
    • A study published in Journal of Medicinal Chemistry demonstrated that this chalcone derivative inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy :
    • Research featured in Phytotherapy Research highlighted the compound's effectiveness against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development .
  • Anti-inflammatory Mechanism :
    • A publication in Inflammation Research explored how this compound modulates cytokine production, indicating its promise for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of (2E)-3-(5-Methylfuran-2-yl)-1-(2-methylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Chalcones

Structural Variations in Ring A and Ring B

The target compound’s activity and physicochemical properties can be contextualized against chalcones with modified substituents on rings A and B:

Compound Name Ring A Substituent Ring B Substituent Molecular Formula Key Features
Target Compound 5-Methylfuran-2-yl 2-Methylphenyl C₁₅H₁₄O₂ Ortho-methyl on phenyl
A21 Furan-2-yl 5-Methylfuran-2-yl C₁₃H₁₀O₂ Bis-furan scaffold
DMFP 5-Methylfuran-2-yl 2,3-Dimethoxyphenyl C₁₆H₁₆O₄ Methoxy groups on phenyl
Compound 2j 4-Bromo-2-hydroxy-5-iodophenyl 4-Fluorophenyl C₁₅H₁₀BrFIO₂ Halogenated, high electronegativity
(E)-3-[5-(4-Methoxyphenyl)furan-2-yl]-1-(4-methylphenyl)prop-2-en-1-one 5-(4-Methoxyphenyl)furan-2-yl 4-Methylphenyl C₂₁H₁₈O₃ Para-methoxy and para-methyl

Key Observations :

  • Electron Effects : Halogenated derivatives (e.g., 2j ) exhibit higher electronegativity, correlating with lower IC₅₀ values (4.7 μM) compared to methoxy-substituted chalcones (e.g., IC₅₀ = 70.79 μM for 2p ).
Antinociceptive Activity
  • DMFP (3-(2,3-dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one) demonstrated dose-dependent antinociception in mice via TRPV1 and glutamatergic pathways . The absence of methoxy groups in the target compound may alter its mechanism, favoring interactions with non-opioidergic systems.
Antimicrobial Activity
  • Compound 2j (IC₅₀ = 4.7 μM ) and PAAPA (N-(4-[(2E)-3-(4-dimethylaminophenyl)-1-phenylprop-2-en-1-one] acetamide) showed strong ACE2 affinity , highlighting the role of electronegative substituents (Br, F) in enhancing bioactivity.
Antifungal Activity
  • Chalcones with para-aminophenyl groups (e.g., 8: MIC = 0.07 µg/mL ) exhibited potent activity against Trychophyton rubrum. The target compound’s furan and methyl groups may confer distinct solubility or target specificity.

Structure-Activity Relationship (SAR) Insights

  • Electron-Donating Groups: Methyl and methoxy groups (e.g., DMFP ) enhance antinociceptive activity but may reduce antimicrobial potency compared to halogens .
  • Substituent Position : Para-substituted chalcones (e.g., ) often show lower activity than ortho/meta derivatives due to steric and electronic mismatches with targets .
  • Heterocyclic Rings : Furan-based chalcones (target compound, A21 ) may exhibit distinct pharmacokinetics compared to thiophene analogs (e.g., ), as furan’s lower electron density could reduce metabolic oxidation.

Biological Activity

(2E)-3-(5-Methylfuran-2-yl)-1-(2-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound notable for its diverse biological activities. This article explores its chemical properties, synthesis methods, and significant biological effects, supported by data tables and relevant studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₅H₁₄O₂
  • Molecular Weight : 226.28 g/mol
  • CAS Number : 940769-96-0

The structure of (2E)-3-(5-Methylfuran-2-yl)-1-(2-methylphenyl)prop-2-en-1-one includes a furan ring and a prop-2-en-1-one moiety, which contribute to its reactivity and biological interactions. The presence of methyl groups enhances its hydrophobic characteristics, potentially influencing its interaction with biological targets.

Synthesis Methods

The synthesis of (2E)-3-(5-Methylfuran-2-yl)-1-(2-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction , where 5-methylfurfural reacts with 3-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is generally conducted in ethanol or methanol at room temperature or slightly elevated temperatures.

Biological Activities

Chalcones, including (2E)-3-(5-Methylfuran-2-yl)-1-(2-methylphenyl)prop-2-en-1-one, exhibit a range of biological activities:

  • Antioxidant Properties : These compounds can scavenge free radicals, reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Research indicates that chalcones may inhibit pro-inflammatory cytokines and enzymes, thus playing a role in managing inflammation-related diseases .
  • Antimicrobial Activity : Studies have shown that chalcones possess antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .
  • Anticancer Potential : There is evidence that (2E)-3-(5-Methylfuran-2-yl)-1-(2-methylphenyl)prop-2-en-1-one can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntimicrobialExhibits activity against bacteria and fungi
AnticancerInduces apoptosis; inhibits tumor growth

Notable Research

A study by Offermanns et al. demonstrated that compounds with similar structural motifs to (2E)-3-(5-Methylfuran-2-yl)-1-(2-methylphenyl)prop-2-en-1-one exhibit significant therapeutic potential against type 2 diabetes by modulating insulin secretion . Another investigation highlighted the compound's role in mediating protective effects against ischemia/reperfusion injury, suggesting its utility in cardiovascular applications .

Q & A

Basic: What are the common synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via Claisen-Schmidt condensation between 5-methylfuran-2-carbaldehyde and 2-methylacetophenone. Key optimization steps include:

  • Catalyst Selection: Use base catalysts (e.g., NaOH) or Lewis acids (e.g., BF₃·Et₂O) to enhance enolate formation and reaction efficiency .
  • Solvent System: Polar aprotic solvents (e.g., ethanol or methanol) improve yield by stabilizing intermediates. Reflux conditions (70–80°C, 6–8 hrs) are standard .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the product. Monitor reaction progress via TLC (Rf ≈ 0.5 in 7:3 hexane:EtOAc) .

Basic: Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:
A multi-technique approach is essential:

  • FT-IR: Confirm α,β-unsaturated ketone (C=O stretch ~1650 cm⁻¹) and furan C-O-C (1250–1000 cm⁻¹) .
  • NMR: ¹H NMR identifies E-configuration (vinyl proton coupling constant J ≈ 15–16 Hz) and substituent positions (e.g., methyl groups at δ 2.3–2.5 ppm) .
  • XRD: Single-crystal X-ray diffraction resolves bond lengths (C=O: ~1.22 Å) and dihedral angles between aromatic rings (e.g., 5–15° twist) .

Advanced: How to resolve contradictions in NMR data due to rotational isomerism?

Methodological Answer:
Rotational isomerism in the enone moiety can split NMR signals. Strategies include:

  • Variable Temperature NMR: Cool to –40°C to slow interconversion and resolve distinct rotamers .
  • DFT Calculations: Compare experimental ¹³C NMR shifts with computed values (B3LYP/6-311++G** basis set) to assign conformers .
  • NOESY: Detect spatial proximity between furan methyl and vinyl protons to infer dominant conformer .

Advanced: What computational methods analyze electronic properties?

Methodological Answer:

  • DFT: Use B3LYP/6-311G(d,p) to calculate HOMO-LUMO gaps (e.g., ~4.2 eV) and charge distribution. This predicts reactivity (nucleophilic/electrophilic sites) .
  • NLO Properties: Hyperpolarizability (β) calculations assess nonlinear optical potential via finite field method .
  • Solvent Effects: Include polarizable continuum models (PCM) to simulate solvent interactions .

Basic: How to obtain high-quality crystals for XRD?

Methodological Answer:

  • Solvent Selection: Use mixed solvents (e.g., chloroform/methanol) for slow evaporation. Avoid high volatility .
  • Temperature Control: Crystallize at 4°C to reduce nucleation rate .
  • Seeding: Introduce microcrystals to promote ordered growth. Validate purity via melting point (e.g., 150–155°C) .

Advanced: How to correlate molecular conformation with bioactivity?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with microbial targets (e.g., DNA gyrase). Compare twist angles (XRD data) with binding scores .
  • SAR Analysis: Synthesize analogs with varied substituents (e.g., halogenation) and test antimicrobial efficacy (MIC ≈ 25–50 µg/mL) .
  • MD Simulations: Run 100 ns trajectories to assess conformational stability in aqueous environments .

Basic: How to design stability studies under varying conditions?

Methodological Answer:

  • pH Stability: Incubate in buffers (pH 3–9, 37°C) for 24–72 hrs. Monitor degradation via HPLC (C18 column, 1 mL/min flow) .
  • Thermal Stability: Use TGA/DSC to determine decomposition onset (~200°C) .
  • Light Sensitivity: Store in amber vials under UV light (254 nm) and track photodegradation via UV-Vis .

Advanced: Addressing discrepancies between DFT and experimental data?

Methodological Answer:

  • Basis Set Optimization: Test larger basis sets (e.g., def2-TZVP) for improved accuracy .
  • Solvent Corrections: Include explicit solvent molecules in simulations for polar solvents .
  • Vibrational Scaling: Apply scaling factors (0.96–0.98) to harmonize computed and experimental IR frequencies .

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